1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride
CAS No.: 167155-78-4
Cat. No.: VC21280007
Molecular Formula: C20H20F2N2
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 167155-78-4 |
---|---|
Molecular Formula | C20H20F2N2 |
Molecular Weight | 326.4 g/mol |
IUPAC Name | 1-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazine |
Standard InChI | InChI=1S/C20H20F2N2/c21-20(22)17-13-5-1-3-7-15(13)19(24-11-9-23-10-12-24)16-8-4-2-6-14(16)18(17)20/h1-8,17-19,23H,9-12H2/t17-,18+,19? |
Standard InChI Key | RNCPKPNQPISLFR-DFNIBXOVSA-N |
Isomeric SMILES | C1CN(CCN1)C2C3=CC=CC=C3[C@H]4[C@H](C4(F)F)C5=CC=CC=C25 |
SMILES | C1CN(CCN1)C2C3=CC=CC=C3C4C(C4(F)F)C5=CC=CC=C25 |
Canonical SMILES | C1CN(CCN1)C2C3=CC=CC=C3C4C(C4(F)F)C5=CC=CC=C25 |
Introduction
Chemical Identity and Structure
Basic Information
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride is identified through several key parameters that define its chemical identity. The compound is registered under the Chemical Abstracts Service (CAS) number 167155-78-4, providing a unique identifier within chemical databases . Its molecular formula is C20H20F2N2, representing the free base structure, while the dihydrochloride salt form includes two additional HCl molecules . The molecular weight of the free base is calculated as 326.38 g/mol, which increases when accounting for the dihydrochloride moiety . This compound is also cataloged in chemical databases with the MDL Number MFCD09955100, further facilitating identification in scientific literature and chemical repositories .
Structural Features
The molecular architecture of 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride comprises several distinctive structural elements that contribute to its chemical behavior. At its core is the difluorocyclopropane ring, a three-membered carbocycle bearing two fluorine atoms on the same carbon atom, creating a 1,1-difluoro substitution pattern . This ring is integrated into a larger dibenzosuberyl system, which consists of two benzene rings fused to a cycloheptene-like structure . The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4, is attached to this complex ring system . In the salt form, two hydrochloride groups are associated with the nitrogen atoms of the piperazine ring, neutralizing their basic character and enhancing water solubility compared to the free base .
Stereochemistry
Physical and Chemical Properties
Chemical Reactivity
Synthesis and Production
Synthetic Routes
The synthesis of 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride likely involves multiple reaction steps to construct the complex molecular framework. Based on general synthetic approaches for similar compounds, one potential method involves the preparation of difluorocyclopropane derivatives through the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst. This process establishes the key difluorocyclopropane structural element. The integration of this unit with the dibenzosuberyl piperazine component would require precise control of reaction conditions to achieve the desired stereochemistry indicated by the (1aα,6α,10bα) notation . Final conversion to the dihydrochloride salt would typically involve treatment of the free base with hydrogen chloride in an appropriate solvent system to precipitate the salt form. These synthetic procedures demand specialized equipment and expertise due to the handling requirements for fluorinated intermediates and the need for stereochemical control.
Applications and Uses
Research Applications
In the research domain, 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride serves multiple functions that leverage its unique structural features. The compound is utilized in organic chemistry research as a model system for studying the properties and reactivity of difluorocyclopropane derivatives, contributing to the fundamental understanding of organofluorine chemistry. Its well-defined stereochemistry makes it valuable for investigations into stereochemical influences on chemical reactivity and molecular recognition processes . The compound also functions as a precursor in various chemical reactions, particularly for the synthesis of other fluorine-containing compounds with potential applications in materials science and medicinal chemistry. Additionally, its distinctive structure provides opportunities for structure-activity relationship studies in drug discovery programs, especially those focused on central nervous system targets given its classification under anesthetics .
Industrial Applications
Beyond pharmaceutical research, 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride finds applications in broader industrial contexts. The compound serves as a precursor for other industrial chemicals, leveraging its unique structural features to generate specialized materials with tailored properties. It contributes to the production of functional materials that benefit from the distinctive electronic and steric effects imparted by the difluorocyclopropane moiety, potentially including materials with specialized optical, electronic, or surface properties. The presence of fluorine substituents may enhance the thermal and chemical stability of derived materials, characteristics valuable in demanding industrial applications. Additionally, the compound may serve as a chemical building block in the synthesis of advanced materials for specialized applications, including those requiring specific molecular recognition properties or controlled release characteristics.
Mechanism of Action and Pharmacology
Structure-Activity Relationship
Comparison with Related Compounds
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